N(1), N(12)-diethylspermine

SSAT enzyme induction polyamine catabolism structure-activity relationship

N1,N12-Diethylspermine (CAS 61345-84-4), also referred to as BESpm or DESPM-3, is a symmetrically N-alkylated spermine analog and polyamine antimetabolite. It acts as a potent suppressor of the key polyamine biosynthetic enzymes ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), while simultaneously inducing the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT).

Molecular Formula C14H34N4
Molecular Weight 258.45 g/mol
CAS No. 61345-84-4
Cat. No. B1197336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(1), N(12)-diethylspermine
CAS61345-84-4
Synonyms1,12-BESm
Be-3-4-3
N(1), N(12)-diethylspermine
N(1),N(12)-bis(ethyl)spermine
Molecular FormulaC14H34N4
Molecular Weight258.45 g/mol
Structural Identifiers
SMILESCCNCCCNCCCCNCCCNCC
InChIInChI=1S/C14H34N4/c1-3-15-11-7-13-17-9-5-6-10-18-14-8-12-16-4-2/h15-18H,3-14H2,1-2H3
InChIKeyPGMIWVSHZMWSSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1,N12-Diethylspermine (BESpm/DESPM): A Benchmark Spermine-Derived Polyamine Analog for Cancer and Polyamine Metabolism Research


N1,N12-Diethylspermine (CAS 61345-84-4), also referred to as BESpm or DESPM-3, is a symmetrically N-alkylated spermine analog and polyamine antimetabolite [1]. It acts as a potent suppressor of the key polyamine biosynthetic enzymes ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), while simultaneously inducing the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT) [2]. This dual mechanism leads to profound depletion of intracellular putrescine, spermidine, and spermine pools, which underlies its cytostatic and cytotoxic properties across numerous cancer models [3].

N1,N12-Diethylspermine Substitution Risks: Why BESpm Cannot Be Replaced by Closely Related Bis(ethyl)polyamine Analogs


The bis(ethyl)polyamine analog family exhibits extreme functional divergence driven by subtle differences in the length of the central methylene carbon backbone separating the terminal ethylated nitrogens. As demonstrated in systematic structure-activity relationship (SAR) studies, substituting BESpm with its close homologs—N1,N11-diethylnorspermine (BENSPM, with a 3-3-3 carbon spacing) or N1,N14-diethylhomospermine (BEHSPM, with a 4-4-4 carbon spacing)—produces dramatically different and often inversely correlated effects on key pharmacodynamic endpoints such as SSAT induction, polyamine pool depletion, and in vivo host toxicity [1]. Consequently, generic procurement of a 'bis(ethyl)polyamine analog' without precise chemical identity matching introduces a critical and experimentally confounding source of variability in cell-based and preclinical studies [2].

N1,N12-Diethylspermine Procurement Evidence: Quantified Differentiation vs. Norspermine and Homospermine Analogs


SSAT Induction Potency: BESpm Occupies a Distinct Intermediate Tier vs. BENSPM and BEHSPM

In a direct head-to-head comparison in L1210 leukemia cells treated at equimolar concentrations (2 µM), BESpm increased SSAT activity by 7-fold, whereas the shorter-chain homolog BENSPM induced a 15-fold increase, and the longer-chain homolog BEHSPM produced only a 1.5-fold increase. When compared at equivalent intracellular accumulation levels (~2600-3000 pmol/10⁶ cells), this differentiation was even more pronounced: BENSPM induced SSAT by 31-fold, BESpm by 7-fold, and BEHSPM had no measurable effect [1]. This demonstrates that BESpm is not the most potent SSAT inducer in its class, and that activity is highly sensitive to backbone length.

SSAT enzyme induction polyamine catabolism structure-activity relationship

In Vivo Antitumor Efficacy in Xenografts: BESpm Demonstrates Intermediate Tumor Growth Suppression Duration

In MALME-3 human melanoma xenografts, BESpm, BENSPM, and BEHSPM were administered at their respective highest tolerated doses (40 mg/kg, 80 mg/kg, and 6 mg/kg, i.p., every 8h for 6 days). BESpm fully suppressed tumor growth during the treatment period and sustained this inhibition for 27 days post-treatment cessation, with a tumor growth delay (time to reach 1000 mm³ relative to control) of 34 days [1]. For comparison, BENSPM sustained inhibition for 37 days (tumor delay: 63 days), while BEHSPM sustained inhibition for only 14 days (tumor delay: 20 days). Host toxicity, measured by body weight loss, was inversely correlated, with BESpm exhibiting intermediate toxicity between the highly toxic BEHSPM and the well-tolerated BENSPM [1].

in vivo antitumor activity xenograft MALME-3 melanoma

Enzyme Half-Life Stabilization: BESpm's Intermediate Effect on SSAT Protein Stability vs. BENSPM

The superior SSAT-inducing capability of BENSPM over BESpm is largely attributed to differential enzyme stabilization. In L1210 cells, the SSAT enzyme half-life was prolonged to 3.9 hours by BENSPM, compared to only 1.3 hours by BESpm [1]. This represents a 3-fold difference in protein stabilization that directly explains the quantitative differences in overall enzyme activity observed between the two analogs. The longer-chain homolog BEHSPM provided negligible stabilization.

enzyme stabilization protein half-life SSAT

Mitochondrial DNA Depletion: BESpm Exerts Potent, Near-Total mtDNA Reduction as a Spermine Analog

Treatment with BESpm results in a unique and pronounced effect on mitochondrial DNA (mtDNA) that is not uniformly observed across all polyamine synthesis inhibitors. In L1210 cells treated with 10 µM BESpm, mtDNA content was gradually but substantially diminished, with a greater than 80% reduction observed [1]. This effect occurs without directly affecting nuclear episome levels, indicating a selective depletion of mtDNA concomitant with the depletion of all three intracellular polyamine pools [2]. While other analogs like BENSPM and BEHSPM also deplete polyamines, the quantitative extent and kinetics of mtDNA depletion are specifically characterized for BESpm in this context.

mitochondrial DNA polyamine depletion cytostatic mechanism

Optimal Scientific Use Cases for N1,N12-Diethylspermine Based on Verified Differentiation


Moderate SSAT Induction and Polyamine Depletion Studies

For experimental designs requiring a controlled, intermediate level of SSAT induction and polyamine catabolism rather than maximal or minimal activation, BESpm is the appropriate selection. It provides a reproducible 7-fold induction of SSAT activity at micromolar concentrations, which is significantly higher than the negligible effect of BEHSPM but substantially lower than the robust 15- to 31-fold induction achieved by BENSPM [1]. This allows researchers to study the cellular consequences of partial polyamine pathway perturbation without the confounding effects of extreme enzyme upregulation.

In Vivo Xenograft Studies Targeting Tumor Growth Delay with Defined Toxicity Profile

BESpm is uniquely positioned for in vivo antitumor studies where a defined, intermediate therapeutic index is required. As demonstrated in MALME-3 melanoma xenografts, BESpm (40 mg/kg) achieves a 34-day tumor growth delay with moderate host toxicity, filling a specific niche between the highly toxic but short-acting BEHSPM and the well-tolerated, highly effective BENSPM [2]. This makes BESpm a valuable reference standard for benchmarking novel polyamine-targeting agents and for investigating the relationship between polyamine depletion kinetics and in vivo efficacy.

Investigating Mitochondrial DNA Integrity in Polyamine-Depleted Cells

BESpm serves as a potent chemical probe for studying the role of polyamines in mitochondrial DNA maintenance. Its ability to deplete all three polyamine pools (putrescine, spermidine, spermine) and simultaneously induce an >80% reduction in mtDNA content, without affecting nuclear episomes, provides a unique tool for dissecting the polyamine-dependent mechanisms governing mitochondrial genome stability [3]. This application is particularly relevant for studies linking polyamine metabolism to mitochondrial dysfunction and metabolic reprogramming in cancer.

Structure-Activity Relationship (SAR) Studies of Polyamine Analogs

As the central member of the symmetrically bis(ethylated) spermine homolog series (3-4-3 backbone), BESpm is an essential reference compound for any SAR study investigating the impact of methylene carbon backbone length on biological activity. Its well-characterized and quantitatively distinct effects on SSAT induction (7-fold), enzyme half-life (1.3 h), and in vivo antitumor efficacy (27 days sustained inhibition) provide a critical intermediate data point for interpreting the activity of novel analogs with altered spacer lengths or N-substituents [4].

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